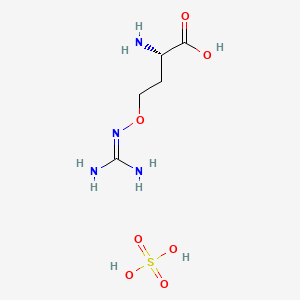

L-Canavanine sulfate

概述

描述

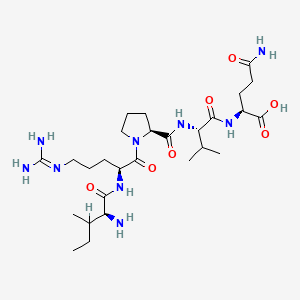

L-Canavanine sulfate: is a naturally occurring non-protein amino acid found in many leguminous plants, including jack bean and lucerne (alfalfa). It is a structural analogue of the amino acid arginine and possesses toxic properties in both animal and plant systems. This compound is known for its ability to be incorporated into proteins by arginyl-tRNA synthetase, leading to the formation of dysfunctional proteins .

科学研究应用

L-Canavanine sulfate has a wide range of scientific research applications, including:

Chemistry:

- Used as a tool to study the regulation or modulation of polyamine-nitric oxide cross-talk in higher plants .

Biology:

- Employed in studies to understand the incorporation of non-protein amino acids into proteins and their effects on cellular functions .

Medicine:

- Investigated as a potential anticancer agent due to its ability to disrupt protein synthesis in sensitive organisms .

- Studied for its role in autoimmune diseases, as its toxicity has been associated with conditions such as systemic lupus erythematosus .

Industry:

作用机制

L-Canavanine sulfate exerts its effects by being incorporated into proteins in place of arginine. This incorporation is facilitated by arginyl-tRNA synthetase, leading to the formation of aberrant canavanyl proteins. These dysfunctional proteins disrupt normal cellular functions and can lead to various toxic effects . Additionally, this compound acts as a selective inhibitor of inducible nitric oxide synthase, interfering with the production of nitric oxide .

安全和危害

未来方向

生化分析

Biochemical Properties

L-Canavanine sulfate is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” . This arginine structural analogue plays a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to inhibit cellular function in a diverse living system . It disrupts polyamine metabolism and formation of reactive nitrogen species including nitric oxide .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into proteins in place of arginine, leading to the formation of non-functional proteins . This results in disruption of the tertiary and/or quaternary interactions essential for establishing the requisite three-dimensional conformation of a given protein .

Temporal Effects in Laboratory Settings

Its impact on protein structure and function suggests potential long-term effects on cellular function .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not fully documented, its toxic properties suggest potential adverse effects at high doses .

Metabolic Pathways

This compound is involved in the disruption of polyamine metabolism . It likely interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Its ability to be incorporated into proteins suggests it may interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its incorporation into proteins. Its effects on protein function suggest it may be directed to specific compartments or organelles where these proteins are active .

准备方法

Synthetic Routes and Reaction Conditions: L-Canavanine sulfate can be synthesized from L-canavaninosuccinic acid. The biosynthetic pathway of this compound involves the conversion of L-canavaninosuccinic acid to L-canavanine and fumaric acid in the Krebs-Henseleit ornithine-urea cycle .

Industrial Production Methods: this compound is typically isolated from the seeds of leguminous plants such as jack bean and lucerne. The seeds are processed to extract the compound, which is then purified to obtain this compound .

化学反应分析

Types of Reactions: L-Canavanine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

Substitution Conditions: The substitution of arginine by this compound occurs under physiological conditions during protein synthesis.

Major Products Formed:

Reactive Nitrogen Species: Oxidation of this compound leads to the formation of reactive nitrogen species.

Non-functional Proteins: Substitution of arginine by this compound results in the formation of dysfunctional proteins.

相似化合物的比较

L-Canavanine sulfate is unique due to its high toxicity and ability to disrupt protein synthesis. Similar compounds include:

L-Homoarginine: Another arginine analogue synthesized in some Lathyrus species, known for its toxic properties.

L-Canaline: A compound similar to ornithine, also found in leguminous plants and known for its insecticidal properties.

This compound stands out due to its potent allelochemical properties and its significant impact on both plant and animal systems .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of L-Canavanine sulfate involves the conversion of L-arginine into L-Canavanine, followed by the reaction of L-Canavanine with sulfuric acid to form L-Canavanine sulfate.", "Starting Materials": ["L-arginine", "Sulfuric acid"], "Reaction": ["Step 1: L-arginine is reacted with nitrous acid to form diazo compound.", "Step 2: The diazo compound is then reacted with hypophosphorous acid to form L-Canavanine.", "Step 3: L-Canavanine is then treated with sulfuric acid to form L-Canavanine sulfate." ] } | |

CAS 编号 |

2219-31-0 |

分子式 |

C5H14N4O7S |

分子量 |

274.26 g/mol |

IUPAC 名称 |

[(1S)-1-carboxy-3-(diaminomethylideneamino)oxypropyl]azanium;hydrogen sulfate |

InChI |

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)/t3-;/m0./s1 |

InChI 键 |

MVIPJKVMOKFIEV-DFWYDOINSA-N |

手性 SMILES |

C(CON=C(N)N)[C@@H](C(=O)O)[NH3+].OS(=O)(=O)[O-] |

SMILES |

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O |

规范 SMILES |

C(CON=C(N)N)C(C(=O)O)[NH3+].OS(=O)(=O)[O-] |

外观 |

Solid powder |

颜色/形态 |

Crystals from absolute alcohol |

熔点 |

184 °C MP: 172 °C |

其他 CAS 编号 |

2219-31-0 |

物理描述 |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Very soluble in water Insoluble in alcohol, ether, benzene |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AI3-52581, Canavanine sulfate, L-Canavanine sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

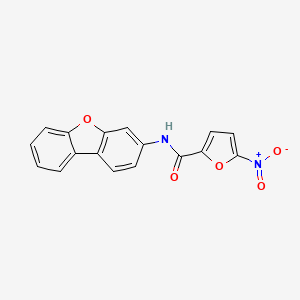

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline](/img/structure/B1668170.png)

![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)

![N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide](/img/structure/B1668181.png)

![2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B1668183.png)

![4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1668185.png)

![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)